Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is a chemical compound classified under the category of organic acids. It is characterized by its complex structure, which includes a propanoic acid backbone and various functional groups that contribute to its reactivity and potential applications. The compound is cataloged under CAS number 81059-04-3, with a molecular formula of C16H20N2O3S3 and a molecular weight of approximately 384.54 g/mol .
The synthesis of this compound typically involves several steps that utilize specific reagents and conditions. While detailed procedures for this exact compound are not extensively documented in the literature, similar compounds can provide insight into potential synthetic routes.
The molecular structure of Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- can be visualized using its SMILES notation: COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C
.
The chemical reactivity of Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- can be attributed to its functional groups:
The mechanism of action for Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is likely related to its ability to interact with biological targets through its benzothiazole moiety:
The physical properties of Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- include:
Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- may have various applications:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: